molecular formula C15H21N3OS B2577005 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile CAS No. 2224036-40-0

3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile

Cat. No. B2577005
M. Wt: 291.41
InChI Key: QIWQRBPHVSBYJY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile, also known as MTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MTDP is a piperidine derivative with a unique chemical structure that makes it a promising candidate for the treatment of various diseases. In

Mechanism Of Action

The mechanism of action of 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.

Biochemical And Physiological Effects

3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile has also been shown to inhibit the activity of histone deacetylases and protein kinase C, which are involved in the regulation of gene expression and cell growth and differentiation, respectively.

Advantages And Limitations For Lab Experiments

3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile has several advantages for lab experiments, including its unique chemical structure, which makes it a promising candidate for drug discovery and development. However, there are also limitations to using 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile. One direction is to further investigate its mechanisms of action and its potential applications in the treatment of various diseases. Another direction is to optimize the synthesis of 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile to increase the yield and purity of the compound. Additionally, the development of new analogs of 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile may lead to the discovery of more potent and selective compounds for drug development.

Synthesis Methods

The synthesis of 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile involves several steps, including the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with 3-(dimethylamino)propanoyl chloride to form 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid. The acid is then coupled with 3,3-dimethylpiperidine-2-carbonitrile in the presence of dicyclohexylcarbodiimide to yield 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile. The synthesis of 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile has been studied extensively in the context of drug discovery and development. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3,3-dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-11-12(20-10-17-11)5-6-14(19)18-8-4-7-15(2,3)13(18)9-16/h10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWQRBPHVSBYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CCCC(C2C#N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile

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